molecular formula C17H18N4O3S2 B2996223 Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate CAS No. 1351643-88-3

Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate

Cat. No.: B2996223
CAS No.: 1351643-88-3
M. Wt: 390.48
InChI Key: PWRORWUXBHXCTH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a benzothiazole moiety linked to a thiazole ring through an acetamido bridge. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions:

  • Formation of Benzothiazole Intermediate: : The synthesis begins with the formation of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

  • Thiazole Ring Formation: : The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

  • Linking the Rings: : The benzothiazole and thiazole rings are linked via an acetamido bridge. This step involves the reaction of the benzothiazole intermediate with an appropriate acylating agent to introduce the acetamido group, followed by coupling with the thiazole derivative.

  • Esterification: : The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the nitro groups if present, using agents like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings. Halogenation, nitration, and sulfonation are typical electrophilic substitutions, while nucleophilic substitutions can involve amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The benzothiazole and thiazole rings are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole moiety.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Known for its antimicrobial and anticancer properties.

    Thiazole: Exhibits a wide range of biological activities, including antibacterial and antifungal effects.

    Benzothiazole-2-amine: Used in the synthesis of various pharmaceuticals.

Uniqueness

Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is unique due to its combined benzothiazole and thiazole structure, which provides a versatile platform for chemical modifications and biological interactions. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 2-[2-[[2-[1,3-benzothiazol-2-yl(methyl)amino]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-3-24-15(23)8-11-10-25-16(18-11)20-14(22)9-21(2)17-19-12-6-4-5-7-13(12)26-17/h4-7,10H,3,8-9H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRORWUXBHXCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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